2-Amino-5-(tert-butyl)thiophene

Lipophilicity Drug-likeness Membrane permeability

2-Amino-5-(tert-butyl)thiophene (CAS 1260667-23-9, MFCD18250240, C₈H₁₃NS, MW 155.26 g/mol) is a 2-aminothiophene derivative bearing a tert-butyl substituent at the 5-position. The parent scaffold, 2-aminothiophene, is a privileged heterocyclic core in medicinal chemistry, found in antipsychotic drugs (e.g., olanzapine) and diverse bioactive compounds.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
Cat. No. B13635149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(tert-butyl)thiophene
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(S1)N
InChIInChI=1S/C8H13NS/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,9H2,1-3H3
InChIKeyCOEGWUNUGDLLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(tert-butyl)thiophene: Physicochemical Baseline for Scientific Procurement


2-Amino-5-(tert-butyl)thiophene (CAS 1260667-23-9, MFCD18250240, C₈H₁₃NS, MW 155.26 g/mol) is a 2-aminothiophene derivative bearing a tert-butyl substituent at the 5-position. The parent scaffold, 2-aminothiophene, is a privileged heterocyclic core in medicinal chemistry, found in antipsychotic drugs (e.g., olanzapine) and diverse bioactive compounds [1]. The tert-butyl group at C5 introduces significant steric bulk (Taft Es ≈ −1.54 versus −1.24 for methyl) and increased lipophilicity (estimated cLogP ~3.0 versus XLogP3 1.4 for unsubstituted 2-aminothiophene), which are expected to alter membrane permeability, metabolic stability, and target binding compared to smaller 5-alkyl analogs .

Why 2-Aminothiophene Analogs Cannot Be Simply Interchanged in Research Applications


The 2-aminothiophene scaffold is highly sensitive to substitution pattern. Unsubstituted 2-aminothiophene itself is reported as 'very unstable,' rendering it unsuitable for direct use in most biological assays or long-term storage [1]. The introduction of an electron-donating tert-butyl group at C5 not only enhances chemical stability but also profoundly alters the compound's physicochemical profile: the estimated cLogP increases by approximately 1.6 log units relative to the parent, corresponding to a ~40-fold increase in octanol/water partition coefficient [2]. Furthermore, the steric bulk of tert-butyl (van der Waals volume ~57 ų versus ~17 ų for methyl) can substantially affect binding pocket complementarity in enzyme targets such as Pks13 (Mycobacterium tuberculosis) or IKK-β, where 2-aminothiophene derivatives have demonstrated inhibitory activity [3]. Thus, substituting 2-Amino-5-(tert-butyl)thiophene with 2-amino-5-methylthiophene or 2-amino-5-ethylthiophene without experimental validation would risk significant deviations in potency, selectivity, and pharmacokinetic behavior.

2-Amino-5-(tert-butyl)thiophene: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity (cLogP) Comparison: Tert-butyl vs. Methyl and Unsubstituted Analogs

The tert-butyl substituent at C5 confers significantly higher lipophilicity compared to smaller alkyl analogs. 2-Aminothiophene has a computationally determined XLogP3 of 1.4 [1]. The addition of a tert-butyl group is estimated to increase cLogP to approximately 3.0 based on fragmental additivity (each tert-butyl contributes ~1.6 log units [2]). For reference, 2-amino-5-methylthiophene hydrochloride has a reported LogP of 3.02190 (HCl salt) . This represents an estimated increase in octanol/water partition coefficient of approximately 40-fold (1.6 log units) for the tert-butyl analog versus the unsubstituted parent.

Lipophilicity Drug-likeness Membrane permeability

Steric Parameter Differentiation: Taft Es Values for Tert-butyl versus Methyl and Hydrogen

The Taft steric parameter (Es) quantifies the steric bulk of substituents. The tert-butyl group has a Taft Es of approximately −1.54, compared to −1.24 for methyl and 0.0 for hydrogen [1]. This substantial steric difference (ΔEs = −1.54 versus H; ΔEs = −0.30 versus methyl) means the tert-butyl analog occupies significantly more volume in enzyme binding pockets. In the context of 2-aminothiophene-based inhibitors of IKK-β or Pks13, this steric bulk at C5 can determine whether the compound fits into the target binding site or is excluded [2].

Steric hindrance QSAR Enzyme binding pocket

Chemical Stability of the Aminothiophene Core: Substituted versus Unsubstituted

Unsubstituted 2-aminothiophene is described in the literature as 'very unstable,' limiting its practical utility in research settings [1]. In contrast, 2-aminothiophenes bearing electron-donating substituents at the 5-position, such as tert-butyl, benefit from enhanced stability due to increased electron density on the thiophene ring, which reduces susceptibility to oxidative degradation . The tert-butyl group is a strong electron-donating group (σₚ = −0.20, σₘ = −0.10), which stabilizes the ring system toward electrophilic attack and autoxidation. This differential stability has practical implications for compound storage, solution preparation, and reproducibility of biological assay results.

Chemical stability Storage Handling

Synthetic Accessibility via Gewald Reaction: Yield Ranges for Tert-butyl Substituted 2-Aminothiophenes

2-Aminothiophene derivatives bearing tert-butyl substituents are accessible via the Gewald reaction under microwave-assisted conditions. A study reporting microwave-assisted Gewald synthesis of 2-aminothiophene derivatives achieved 57–95% isolated yields across 31 final products . Specifically, methyl 2-amino-5-tert-butylthiophene-3-carboxylate (a close structural analog of the target compound) has been synthesized via this methodology . For comparison, traditional thermal Gewald reactions for 2-aminothiophenes typically yield 25–91% depending on substrate and conditions [1].

Gewald reaction Synthetic yield Microwave-assisted synthesis

Antileishmanial Activity Context: 2-Aminothiophene Derivative Potency Baseline

While no direct antileishmanial data exists specifically for 2-Amino-5-(tert-butyl)thiophene, a recent study of 2-aminothiophene (2-AT) derivatives provides a quantitative baseline for the scaffold. Among eleven synthesized 2-AT derivatives, eight showed activity against Leishmania amazonensis with IC50 values below 10 µM, outperforming the reference drug meglumine antimoniate [1]. The most active compounds (8CN and DCN-83) achieved IC50 values of 1.20 µM (promastigotes) and 0.71 µM (amastigotes) with selectivity indices of 36.58 and 119.33 respectively. The SAR study identified favorable substitution patterns for leishmanial activity, providing a framework for evaluating the tert-butyl analog's potential in this therapeutic area [2].

Antileishmanial IC50 Neglected tropical disease

2-Amino-5-(tert-butyl)thiophene: Recommended Application Scenarios Based on Evidence Profile


Scaffold for CNS-Targeted Drug Design Leveraging Enhanced Lipophilicity

With an estimated cLogP of ~3.0—approximately 1.6 log units higher than unsubstituted 2-aminothiophene [1]—2-Amino-5-(tert-butyl)thiophene is positioned within the optimal lipophilicity range for blood-brain barrier (BBB) penetration (cLogP 1–4). This makes it a suitable scaffold for CNS drug discovery programs targeting receptors such as the A1-adenosine receptor, where 2-aminothiophene derivatives have been reported as allosteric enhancers [2]. The tert-butyl group may enhance brain exposure compared to more polar 5-substituted analogs such as 2-amino-5-methylthiophene (estimated cLogP ~2.0).

Building Block for Sterically Demanding Enzyme Inhibitor Design (IKK-β, Pks13)

The substantial steric bulk of the tert-butyl group (Taft Es ≈ −1.54 versus −1.24 for methyl) [1] can be exploited to fill hydrophobic sub-pockets in enzyme targets. Patent literature demonstrates that 2-aminothiophene derivatives act as IKK-β inhibitors, where aryl and alkyl substituents at the 5-position modulate potency [2]. Separately, 2-aminothiophenes have been reported as Pks13 inhibitors in M. tuberculosis drug discovery . The tert-butyl analog may provide enhanced shape complementarity for targets with spacious hydrophobic binding sites, potentially improving selectivity over smaller alkyl-substituted analogs.

Synthetic Intermediate for Gewald-Based Library Synthesis

The demonstrated synthetic accessibility of tert-butyl-substituted 2-aminothiophenes via microwave-assisted Gewald reaction (57–95% yields) [1] makes 2-Amino-5-(tert-butyl)thiophene an attractive intermediate for parallel library synthesis. The free amino group at C2 serves as a handle for further diversification (acylation, sulfonylation, diazotization, Schiff base formation), while the tert-butyl group at C5 provides a metabolically stable, lipophilic anchor. This combination of reactivity and stability is advantageous for combinatorial chemistry and high-throughput screening campaign support [2].

Negative Control or Specificity Tool for 5-Position SAR Studies

Owing to the pronounced steric and lipophilic differences between tert-butyl and smaller 5-substituents, 2-Amino-5-(tert-butyl)thiophene can serve as a valuable comparator compound in SAR studies. When screening a series of 5-substituted 2-aminothiophenes (H, methyl, ethyl, isopropyl, tert-butyl), the tert-butyl analog defines the upper boundary of steric tolerance at the 5-position [1]. Loss of activity with the tert-butyl analog, while smaller substituents retain potency, would indicate a sterically constrained binding pocket—a critical insight for lead optimization.

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